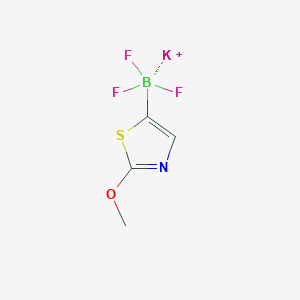
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide is a chemical compound with the molecular formula C4H4BF3KNOS and a molecular weight of 221.06 g/mol . It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by its unique structure, which includes a trifluoroborate group attached to a thiazole ring substituted with a methoxy group.
Méthodes De Préparation
The synthesis of Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide typically involves the reaction of 2-methoxy-1,3-thiazole with a boron trifluoride source in the presence of a potassium base . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the boron species. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Applications De Recherche Scientifique
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide has several scientific research applications:
Mécanisme D'action
The mechanism of action of Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is highly efficient and selective, making the compound valuable in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Potassium trifluoro(2-methoxy-1,3-thiazol-5-YL)boranuide can be compared with other trifluoroborate compounds, such as:
Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-YL)boranuide: This compound has a similar trifluoroborate group but differs in the heterocyclic ring structure, which can affect its reactivity and applications.
Potassium trifluoro(2-methoxyphenyl)boranuide: Another related compound with a different aromatic ring, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity patterns and makes it a versatile reagent in various chemical transformations.
Propriétés
IUPAC Name |
potassium;trifluoro-(2-methoxy-1,3-thiazol-5-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3NOS.K/c1-10-4-9-2-3(11-4)5(6,7)8;/h2H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSRIZYMCPXFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(S1)OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3KNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Benzyloxy)phenyl]propanamide](/img/structure/B8004846.png)



![Methyl {[3-(pyridin-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B8004869.png)



![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)




